Kappadione

Overview

Description

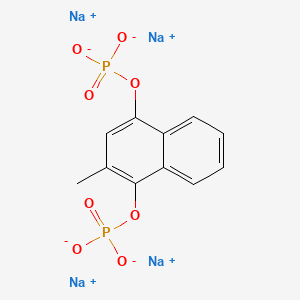

Menadiol sodium diphosphate is a water-soluble derivative of vitamin K, specifically known as vitamin K4. It is a synthetic compound used primarily for its role in blood clotting and is often administered to individuals who cannot absorb sufficient vitamin K from their diet. This compound is essential for the formation of prothrombin and other clotting factors, which are crucial for preventing excessive bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions

Menadiol sodium diphosphate can be synthesized through the reduction of menadione (vitamin K3) followed by phosphorylation. The reduction of menadione to menadiol involves the use of reducing agents such as sodium borohydride. The resulting menadiol is then phosphorylated using phosphoric acid or its derivatives under controlled conditions to yield menadiol sodium diphosphate .

Industrial Production Methods

In industrial settings, the production of menadiol sodium diphosphate involves large-scale chemical reactions with stringent quality control measures. The process typically includes the reduction of menadione in a solvent system, followed by purification and phosphorylation steps. The final product is then crystallized and dried to obtain menadiol sodium diphosphate in its pure form .

Chemical Reactions Analysis

Types of Reactions

Menadiol sodium diphosphate undergoes several types of chemical reactions, including:

Oxidation: Menadiol can be oxidized back to menadione under experimental conditions.

Reduction: The reduction of menadione to menadiol is a key step in its synthesis.

Substitution: Phosphorylation of menadiol involves substitution reactions where hydroxyl groups are replaced by phosphate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate and sulfuric acid.

Reduction: Sodium borohydride is frequently used as a reducing agent.

Phosphorylation: Phosphoric acid or its derivatives are used under controlled pH and temperature conditions.

Major Products Formed

Oxidation: Menadione (vitamin K3)

Reduction: Menadiol

Phosphorylation: Menadiol sodium diphosphate

Scientific Research Applications

Menadiol sodium diphosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in cellular processes and as a model compound for vitamin K metabolism.

Medicine: Administered to patients with vitamin K deficiency to prevent hemorrhage, especially in cases of obstructive jaundice and other conditions affecting vitamin K absorption.

Industry: Utilized in the production of pharmaceuticals and as a supplement in certain medical formulations

Mechanism of Action

Menadiol sodium diphosphate functions as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins. This modification is essential for the activation of clotting factors such as prothrombin, factor VII, factor IX, and factor X. The compound facilitates the propagation of the clotting cascade, which is crucial for blood coagulation .

Comparison with Similar Compounds

Menadiol sodium diphosphate is unique among vitamin K derivatives due to its water solubility and specific applications in medical treatments. Similar compounds include:

Menadione (vitamin K3): A fat-soluble precursor that can be converted to active vitamin K2 in the body.

Phylloquinone (vitamin K1): A naturally occurring form of vitamin K found in plants.

Menaquinone (vitamin K2): Produced by bacteria and involved in bone and cardiovascular health

Menadiol sodium diphosphate stands out for its specific use in patients with absorption issues and its role in preventing hemorrhage in clinical settings.

Biological Activity

Kappadione, also known as menadiol sodium diphosphate, is a synthetic derivative of vitamin K with notable biological activities. It has been studied for its pharmacological properties, particularly in relation to its anticoagulant effects and potential cytotoxicity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated research findings.

This compound is classified as a small molecule with the chemical formula . Its structure allows it to function as a vitamin K analog, which plays a critical role in various biochemical pathways, particularly in the synthesis of prothrombin and other clotting factors.

Mechanism of Action:

- This compound undergoes redox cycling through one-electron reduction by enzymes like NADPH–cytochrome P450 reductase, leading to the production of reactive oxygen species (ROS) that can affect cellular signaling pathways.

- It has been shown to trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, which may contribute to its therapeutic effects in certain conditions .

Biological Activities

- Anticoagulant Effects :

-

Cytotoxic Properties :

- Research indicates that this compound exhibits cytotoxic effects, particularly through the active metabolite menadione. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating stress response pathways .

- Notably, it has shown carcinogenic potential in mammalian cells, raising concerns about its safety profile when used therapeutically .

- Inflammatory Response :

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. Results showed that treatment with this compound inhibited PAX2-DNA binding, suggesting a potential pathway for overcoming chemoresistance in PDAC . This finding highlights the compound's dual role as both a therapeutic agent and a potential risk factor for cytotoxicity.

Properties

IUPAC Name |

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWDGSYHBCMXSI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Na4O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217202 | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6700-42-1 | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENADIOL SODIUM DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.